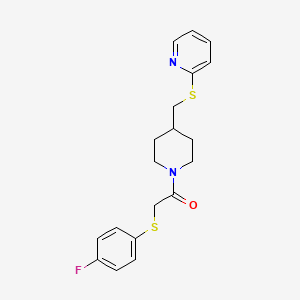

2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Description

2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a sulfur-containing organic compound featuring a piperidine core substituted with a pyridine-thioether moiety and a 4-fluorophenylthio group.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2OS2/c20-16-4-6-17(7-5-16)24-14-19(23)22-11-8-15(9-12-22)13-25-18-3-1-2-10-21-18/h1-7,10,15H,8-9,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDXUKLZXQODOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Fluorophenylthio Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate electrophile to form the 4-fluorophenylthio intermediate.

Piperidinylthio Intermediate Synthesis: The next step involves the reaction of 2-chloromethylpyridine with piperidine to form the pyridin-2-ylthio intermediate.

Coupling Reaction: The final step involves coupling the fluorophenylthio intermediate with the pyridin-2-ylthio intermediate under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The aromatic fluorine can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Industrial Applications:

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a fluorophenyl group, a piperidine moiety, and a pyridine-thioether linkage, which may contribute to its biological activities.

Structural Formula

| Component | Description |

|---|---|

| Molecular Formula | |

| SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |

| InChI | InChI=1S/C17H19FN2OS/c1-2-22-16(14-5-3-4-10...) |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Some derivatives of thioether compounds have shown significant anticancer properties. For instance, related triazole derivatives have been reported to inhibit cancer cell proliferation in vitro, particularly against colon cancer cell lines (IC50 values around 4.36 μM) .

- Antimicrobial Properties : Compounds containing thioether linkages often demonstrate antibacterial and antifungal activities. For example, studies on similar thiazole derivatives suggest potent activity against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Certain compounds similar to this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Anticancer Study

A study published in Molecules investigated the anticancer activity of various thiazole derivatives. The lead compound demonstrated significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of 4.36 μM, showcasing the potential for further development as an anticancer agent .

Antimicrobial Activity

In another study focusing on triazole derivatives, compounds were screened for their antimicrobial properties against pathogenic fungi and bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that similar modifications to this compound could yield promising antimicrobial agents .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The presence of the piperidine and pyridine moieties suggests potential interactions with enzymes such as AChE or other metabolic enzymes involved in disease processes .

- Cellular Signaling Pathways : Similar compounds have been shown to modulate pathways related to inflammation and cancer progression, indicating that this compound may also influence these critical cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several piperidine- and thioether-based derivatives reported in the literature. Key comparisons include:

Key Observations :

- The target compound’s piperidine core distinguishes it from piperazine-based analogs (e.g., 7e, 7g), which generally exhibit lower melting points due to reduced symmetry and intermolecular interactions .

- The pyridine-thioether group in the target compound contrasts with tetrazole-thioether substituents in analogs like 7e and 7g. Tetrazole moieties enhance metabolic resistance but may reduce solubility compared to pyridine-thioethers .

- Fluorine substitution (as in the target and compound 3d) improves metabolic stability and membrane permeability relative to non-fluorinated analogs .

Pharmacological Profiles

- Antiproliferative Activity : Piperidine-sulfonyl derivatives (e.g., 7e–7k) show moderate activity against cancer cell lines (IC₅₀: 10–50 μM), attributed to sulfonyl group-mediated kinase inhibition .

- Antimicrobial Activity : Triazole-thioether analogs (e.g., 3d) demonstrate potent antibacterial effects (MIC: 2–8 μg/mL), likely due to metal ion chelation and membrane disruption .

- Kinase Inhibition : Pyridine-thioether derivatives (e.g., MK45) inhibit tyrosine kinases (IC₅₀: <1 μM) via pyridine coordination to ATP-binding sites .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis of this compound likely involves multi-step reactions, including thioether formation and piperidine/pyridine functionalization. Key steps may include:

- Thiol-alkylation : Reacting 4-fluorothiophenol with a halogenated intermediate (e.g., bromoethane derivatives) under basic conditions (e.g., NaOH in dichloromethane) to form the thioether bond .

- Piperidine functionalization : Introducing the pyridin-2-ylthio moiety via nucleophilic substitution, using reagents like 2-mercaptopyridine and a methylene-linked piperidine precursor.

- Purification : Column chromatography or recrystallization to achieve >95% purity, as seen in analogous syntheses .

Optimize yields by controlling temperature (20–60°C), solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are essential for structural characterization, and how should data interpretation be approached?

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the fluorophenyl, piperidine, and pyridine moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and thiomethyl groups (δ 2.5–3.5 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and analyze diffraction patterns to resolve bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching calculated mass).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

- Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data?

- Validation Strategies :

- Compare density functional theory (DFT)-calculated reaction pathways (e.g., activation energies) with experimental kinetic studies (e.g., Arrhenius plots).

- Use isotopic labeling (e.g., -NMR) to track reaction intermediates and validate mechanistic hypotheses .

- Cross-reference with analogous compounds, such as 4'-fluoroacetophenone derivatives, to identify systemic trends in electronic effects .

Q. What methodologies are recommended for assessing environmental stability and degradation pathways?

Q. In pharmacological studies, what in vitro assays are suitable for evaluating the compound’s mechanism of action?

- Target Engagement :

- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET) .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled competitors) to measure affinity for GPCRs or nuclear receptors.

- Cellular Models :

- Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays and correlate with apoptosis markers (e.g., caspase-3 activation) .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., NMR vs. computational predictions), perform orthogonal validations like X-ray crystallography or independent synthetic routes .

- Experimental Design : For environmental studies, follow ISO 11348-3 guidelines for ecotoxicity testing, ensuring replicates and controls are included .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.